3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-12-10-5-6-4-8(14-11-6)7-2-1-3-13-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGPNHLLWNXNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Azidomethyl 5 Furan 2 Yl 1,2 Oxazole
Reactivity of the Azidomethyl Group
The azidomethyl group (-CH₂N₃) is the most reactive site for selective chemical modifications. Organic azides are prized in chemical synthesis for their ability to undergo a range of reliable and high-yielding transformations, often under mild conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. wikipedia.org The reaction is highly reliable, proceeds under mild conditions (often in aqueous solvents), and produces the triazole product with high yields and selectivity. nih.govresearchgate.net For 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole, the azido (B1232118) group would readily react with various terminal alkynes to form a stable triazole linkage. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.gov
Table 1: Representative CuAAC Reactions for Analogous Organic Azides
| Azide Substrate | Alkyne Partner | Copper Source / Reducing Agent | Solvent | Product | Ref |
|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |
| 2-(Azidomethyl) oxazole (B20620) | Propargyl Alcohol | Cu(I) complex | Dichloromethane | 1-((4,5-Diphenyloxazol-2-yl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | nih.gov |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction is a catalyst-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the reaction forward. magtech.com.cn The reaction proceeds rapidly under physiological conditions without the need for any catalyst or external reagents. rsc.org The azidomethyl group of this compound is expected to react efficiently with various strained alkynes. The reaction rate is highly dependent on the structure of the cycloalkyne. magtech.com.cnnih.gov
Table 2: Comparison of Strained Alkynes in SPAAC Reactions
| Strained Alkyne | Abbreviation | Key Features | Relative Reactivity | Ref |
|---|---|---|---|---|
| Difluorinated Cyclooctyne | DIFO | High reactivity due to electron-withdrawing fluorine atoms. | Very High | magtech.com.cnnih.gov |
| Dibenzocyclooctynol | DIBO | Fused benzene (B151609) rings provide stability and reactivity. A hydroxyl handle allows for further functionalization. | High | nih.gov |
| Biarylazacyclooctynone | BARAC | Modular and scalable synthesis with exceptional reaction kinetics. | Very High | magtech.com.cn |
Reduction to Amine Functionality
The azide group can be readily reduced to a primary amine, providing a pathway to a new set of derivatives. The resulting amine, 3-(aminomethyl)-5-(furan-2-yl)-1,2-oxazole, can serve as a key intermediate for amide bond formation, reductive amination, or the synthesis of other nitrogen-containing heterocycles. Several methods are available for this transformation.
Staudinger Reduction: This classic method involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis with water yields the primary amine and triphenylphosphine oxide.
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce azides to amines, although this method is less chemoselective and may affect other functional groups in the molecule.
Table 3: Common Methods for the Reduction of Organic Azides
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Staudinger Reduction | PPh₃, then H₂O | THF/H₂O, room temp. | Very mild, highly chemoselective. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOAc, room temp., atmospheric pressure | Clean (byproducts are H₂O and N₂), high yielding. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Staudinger Ligation and Aza-Wittig Reactions
The iminophosphorane intermediate formed from the reaction of the azide with a phosphine can be trapped in situ to perform further transformations without hydrolysis to the amine.
Staudinger Ligation: This is a highly chemoselective reaction for forming an amide bond. thermofisher.com It involves the reaction of an azide with a specifically engineered phosphine that contains an ortho-ester group. The initially formed aza-ylide intermediate undergoes a rapid intramolecular rearrangement and hydrolysis to form a stable amide bond, making it a powerful tool for bioconjugation. kiesslinglab.comorganic-chemistry.org
Aza-Wittig Reaction: The iminophosphorane (or aza-ylide) can react with carbonyl compounds, such as aldehydes and ketones, in a manner analogous to the Wittig reaction. wikipedia.org This reaction produces an imine and a phosphine oxide byproduct. nih.gov The reaction can be performed intermolecularly or, if a carbonyl group is present in the same molecule, intramolecularly to form nitrogen-containing heterocycles. lookchem.comscispace.com
Table 4: Aza-Wittig Reaction of an Azide with Carbonyl Compounds
| Azide (R-N₃) | Phosphine | Carbonyl Partner | Product (Imine) | Ref |
|---|---|---|---|---|
| Generic Alkyl Azide | PPh₃ | Benzaldehyde | R-N=CH-Ph | wikipedia.org |
| Generic Alkyl Azide | PPh₃ | Cyclohexanone | R-N=C₆H₁₀ | wikipedia.org |
Nitrene Generation and Subsequent Cyclization or Insertion Reactions
Organic azides can serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis, which involves the extrusion of dinitrogen (N₂) gas. nih.govwisc.edu The resulting nitrene is a neutral, electron-deficient species that can undergo a variety of reactions, most notably:
Aziridination: Nitrenes can add across alkenes to form three-membered aziridine (B145994) rings. The spin state of the nitrene (singlet or triplet) can influence the stereochemistry of the reaction. nih.gov Visible-light photosensitization can be used to selectively generate triplet nitrenes, which often leads to more selective aziridination reactions compared to direct photolysis. wisc.edu
C-H Insertion: Nitrenes can insert into C-H bonds, a powerful transformation for C-N bond formation, although controlling the selectivity can be challenging.
Cyclization: If a suitable reaction partner is present within the same molecule, the generated nitrene can undergo intramolecular reactions to form new heterocyclic rings.
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring is a relatively stable aromatic heterocycle. tandfonline.com Its reactivity is generally characterized by resistance to electrophilic attack and moderate susceptibility to nucleophilic attack or ring-opening reactions under specific conditions.
The most significant and synthetically useful transformation of the 1,2-oxazole ring is its reductive cleavage. This reaction involves the scission of the weak N-O bond, which can be achieved using various methods:
Catalytic Hydrogenation: Hydrogenation over catalysts like Raney Nickel or Palladium can cleave the N-O bond, typically leading to β-amino enones or related saturated products after reduction of the resulting imine and carbonyl groups.
Dissolving Metal Reduction: Reagents such as sodium in liquid ammonia (B1221849) can also effect ring opening.
Transition Metal-Mediated Reduction: Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water has been shown to reductively cleave isoxazoles to yield β-aminoenones. rsc.org Similarly, low-valent titanium reagents can reduce isoxazoles to β-enaminoketones. researchgate.net More recently, copper/diamine catalytic systems have been developed for the reductive ring-cleavage of isoxazoles. acs.org
Electrophilic substitution on the oxazole ring is generally difficult but, if forced, tends to occur at the C4 position. The presence of the electron-rich furan (B31954) ring at the C5 position may influence the electron density and regioselectivity of such reactions. The furan ring itself is susceptible to electrophilic attack, potentially providing an alternative reaction site under electrophilic conditions. Nucleophilic substitution is rare unless activated by appropriate leaving groups on the ring. tandfonline.comderpharmachemica.com
Table 5: Representative Conditions for 1,2-Oxazole Ring Cleavage
| Substrate | Reagents | Product Type | Ref |
|---|---|---|---|
| 3,5-Disubstituted Isoxazole (B147169) | Mo(CO)₆, H₂O | β-Aminoenone | rsc.org |
| 3,5-Disubstituted Isoxazole | Ti(O-i-Pr)₄, EtMgBr | β-Enaminoketone | researchgate.net |
Reactivity of the Furan-2-yl Substituent
The furan ring is a π-electron rich aromatic heterocycle that is significantly more reactive than benzene towards electrophiles. chemicalbook.comnumberanalytics.com
Electrophilic aromatic substitution is the characteristic reaction of furan. The attack occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed is more effectively stabilized by resonance. chemicalbook.compearson.com In this compound, the furan ring is attached to the oxazole at the C2 position. Therefore, electrophilic attack will be strongly directed to the C5 position of the furan ring. The 1,2-oxazole substituent will act as a deactivating group, reducing the furan's reactivity compared to the parent furan, but the ring is still expected to readily undergo substitution under mild conditions. pearson.com
Table 4: Predicted Products of Electrophilic Substitution on the Furan Ring
| Reaction | Reagents | Major Product |
| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 3-(Azidomethyl)-5-(5-nitrofuran-2-yl)-1,2-oxazole |
| Bromination | Br₂ / Dioxane | 3-(Azidomethyl)-5-(5-bromofuran-2-yl)-1,2-oxazole |
| Friedel-Crafts Acylation | Acetic Anhydride / SnCl₄ | 1-(5-(3-(Azidomethyl)-1,2-oxazol-5-yl)furan-2-yl)ethan-1-one |
The aromaticity of five-membered heterocycles generally decreases in the order of thiophene (B33073) > pyrrole (B145914) > furan. researchgate.net Oxazole is considered even less aromatic than furan. researchgate.netwikipedia.org The presence of the furan ring, an electron-rich system, directly attached to the electron-deficient oxazole ring creates a conjugated system with significant electronic communication between the two rings.
The electron-donating nature of the furan ring increases the electron density on the oxazole core. This electronic push is expected to:
Activate the oxazole ring towards electrophilic attack at C4, although this remains a challenging reaction.
Enhance the diene character of the oxazole ring, facilitating its participation in Diels-Alder reactions. pharmaguideline.comresearchgate.net
Conversely, the electron-withdrawing nature of the 1,2-oxazole ring reduces the electron density of the furan ring. This makes the furan substituent less susceptible to electrophilic attack than unsubstituted furan, but likely still more reactive than benzene. chemicalbook.com This electronic interplay is crucial in determining the site of reaction when the molecule is treated with various reagents.
Stability Considerations and Susceptibility to Ring-Opening in Acidic Media
The stability of this compound in acidic media is a critical aspect of its chemical profile. The molecule contains two key heterocyclic rings, a 1,2-oxazole (isoxazole) and a furan, both of which can exhibit sensitivity to acidic conditions.
Furthermore, the furan ring is notoriously sensitive to strong acids. Acid-catalyzed polymerization or degradation of furan moieties is a well-documented phenomenon. The protonation of the furan oxygen can lead to ring-opening and the formation of dicarbonyl compounds. Therefore, in strongly acidic media, it is plausible that the furan ring of this compound would be compromised, leading to a complex mixture of degradation products.
Table 1: Postulated Products of Acid-Catalyzed Degradation of this compound
| Product Name | Chemical Structure | Plausible Formation Pathway |
| 1-(Furan-2-yl)-3-(azidomethyl)-1,3-dione | O=C(CH2N3)CC(=O)c1occc1 | Ring-opening of the isoxazole moiety |
| 5-(Azidomethyl)-3-(furan-2-yl)isoxazole degradation products | Mixture of polymeric and ring-opened furan derivatives | Acid-catalyzed degradation of the furan ring |
Note: The structures and pathways presented in this table are hypothetical and based on the known reactivity of related isoxazole and furan compounds.
Intermolecular and Intramolecular Reactivity Profiles
The presence of multiple functional groups—the azidomethyl group, the isoxazole ring, and the furan ring—in this compound endows it with a rich and varied reactivity profile. This allows for a range of intermolecular and intramolecular reactions, leading to the synthesis of more complex molecular architectures.
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. The structure of this compound is well-suited for such transformations, with the azide group being a particularly versatile participant.
The azide moiety can undergo a variety of reactions, including 1,3-dipolar cycloadditions (Huisgen cycloaddition), reduction to an amine, or thermal or photochemical decomposition to a highly reactive nitrene intermediate. Each of these transformations can initiate a cascade sequence.
For instance, a potential cascade reaction could be initiated by the intramolecular cycloaddition of the azide onto the furan ring. While furan is generally a poor dienophile in Diels-Alder reactions, its participation in cycloadditions can be facilitated under certain conditions. Alternatively, the azide could react with an external dipolarophile in an intermolecular fashion, with the resulting triazole product then undergoing further intramolecular reactions involving the furan or isoxazole rings.
Another plausible cascade could involve the initial reduction of the azide to a primary amine. The resulting aminomethyl group could then participate in intramolecular cyclization reactions with either the furan or the isoxazole ring, potentially after an initial ring-opening of one of these heterocycles.
Table 2: Hypothetical Cascade Reactions of this compound
| Reaction Type | Initiating Step | Potential Subsequent Steps | Final Product Type |
| Intramolecular [3+2] Cycloaddition | Thermal activation of azide to nitrene | Cyclization onto the furan ring, followed by rearrangement | Fused heterocyclic system |
| Intermolecular Cycloaddition followed by Intramolecular Cyclization | [3+2] cycloaddition of azide with an alkyne | Intramolecular reaction of the resulting triazole with the furan ring | Polycyclic heteroaromatic compound |
| Reductive Cyclization | Reduction of azide to amine | Intramolecular nucleophilic attack on the isoxazole or furan ring | Fused or bridged bicyclic amine |
Note: The reactions and products in this table are speculative and serve to illustrate the potential for cascade reactions based on the known reactivity of the constituent functional groups.
The strategic placement of reactive functional groups in this compound makes it a promising precursor for the synthesis of novel fused and spiro heterocyclic systems.
Fused Heterocyclic Systems:
The formation of fused heterocyclic systems can be envisaged through intramolecular cyclization reactions. For example, the thermal or photochemical decomposition of the azidomethyl group can generate a nitrene intermediate. This highly reactive species can then undergo C-H insertion or cycloaddition reactions with the adjacent furan or isoxazole rings. Insertion into a C-H bond of the furan ring could lead to the formation of a new five- or six-membered nitrogen-containing ring fused to the furan.
Alternatively, if the isoxazole ring undergoes ring-opening to a more flexible intermediate, the azidomethyl group could participate in a cyclization to form a new heterocyclic ring. For instance, reductive cleavage of the isoxazole N-O bond could yield a β-aminoenone, which could then undergo intramolecular condensation with the azidomethyl group (or its amine derivative) to form a fused pyridazine (B1198779) or related heterocycle.
Spiro Heterocyclic Systems:
The synthesis of spirocyclic compounds from this compound is also a possibility. Spirocycles are characterized by two rings connected through a single common atom. An intramolecular cycloaddition reaction where the azide group adds across one of the double bonds of the furan ring in a specific orientation could potentially lead to a spirocyclic intermediate.
Furthermore, if the furan ring is modified to contain an exocyclic double bond, the azidomethyl group could participate in an intramolecular [3+2] cycloaddition to form a spiro-triazoline, which could then be further transformed. While direct examples involving this specific substrate are not documented, the principles of intramolecular azide cycloadditions are well-established for the construction of spirocyclic frameworks.
Table 3: Potential Fused and Spiro Heterocyclic Systems from this compound
| Product Type | Synthetic Strategy | Key Intermediate |
| Fused Isoxazolo[4,5-c]pyridine | Nitrene insertion from azidomethyl group | 3-(Nitrenomethyl)-5-(furan-2-yl)-1,2-oxazole |
| Fused Furo[2,3-d]pyridazine | Isoxazole ring-opening followed by cyclization of the amine | 1-(Furan-2-yl)-3-(aminomethyl)-1,3-dione |
| Spiro[furan-2,4'-triazoline] | Intramolecular [3+2] cycloaddition of azide to a modified furan ring | N/A |
Note: The proposed structures and synthetic strategies are based on established principles of heterocyclic chemistry and azide reactivity.
Mechanistic Investigations of Reactions Involving 3 Azidomethyl 5 Furan 2 Yl 1,2 Oxazole
Elucidation of Reaction Mechanisms for Key Synthetic Transformations
The synthesis of 3,5-disubstituted 1,2-oxazoles often proceeds through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov A particularly relevant and regioselective route involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.govbeilstein-journals.org This method allows for controlled construction of the 1,2-oxazole ring.
For the synthesis of a precursor to 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole, a plausible key transformation would be the cyclocondensation reaction of a β-enamino ketoester bearing a furan (B31954) moiety with hydroxylamine. The generally accepted mechanism for this transformation involves two primary plausible pathways. nih.gov
Pathway A:
Initial Condensation: The reaction commences with the nucleophilic attack of hydroxylamine on the enaminone, leading to an intermediate (A).
Amine Elimination: This intermediate then eliminates a molecule of dimethylamine (B145610) to form a subsequent intermediate (B).
Intramolecular Cyclization: An intramolecular cyclization of intermediate B yields another intermediate (C).
Dehydration: The final step involves dehydration to afford the 5-substituted 1,2-oxazole ring. nih.gov
Pathway B:
Nucleophilic Attack: Alternatively, the reaction can begin with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety, forming intermediate (D).
Dehydration to Oxime: Dehydration of this intermediate leads to the formation of an oxime (E).
Cyclization: Subsequent cyclization of the oxime through intermediate (F) would then lead to the final product. nih.gov
Following the formation of the 5-(furan-2-yl)-1,2-oxazole core with a suitable functional group at the 3-position (e.g., a hydroxymethyl or halomethyl group), the introduction of the azido (B1232118) group is typically achieved through a nucleophilic substitution reaction. For instance, a 3-(bromomethyl) precursor would readily react with sodium azide (B81097) (NaN₃) in a standard SN2 reaction to yield the final product, this compound. The mechanism is a concerted, single-step process where the azide anion displaces the bromide leaving group.
Studies on the Stereoselectivity and Regioselectivity of Transformations
Regioselectivity: The synthesis of 3,5-disubstituted 1,2-oxazoles from asymmetric 1,3-dicarbonyl precursors or their analogs can potentially yield two regioisomers. However, the use of β-enamino diketones or ketoesters provides a high degree of regiochemical control. nih.gov In the reaction with hydroxylamine, the initial nucleophilic attack and subsequent cyclization are highly directed. For β-enamino ketoesters, the reaction has been shown to exclusively yield the 5-substituted 1,2-oxazole, with no formation of the isomeric 3-substituted product detected. nih.govnih.gov This high regioselectivity is attributed to the difference in electrophilicity between the ketone carbonyl carbon and the enamine β-carbon. The initial condensation is believed to occur at the more electrophilic ketone carbonyl group, which ultimately places the furan substituent at the 5-position of the resulting 1,2-oxazole ring. nih.gov
The table below illustrates the observed regioselectivity in the synthesis of 1,2-oxazoles from various β-enamino diketones, highlighting the directing effect of the substituents which is crucial for achieving a single desired product.
| Precursor | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Reference |
| β-Enamino Diketone (R¹=Aryl, R²=CF₃) | NH₂OH·HCl, Pyridine (B92270), EtOH, Reflux | 3,4,5-trisubstituted | Not Observed | researchgate.net |
| β-Enamino Diketone (R¹=Aryl, R²=COOEt) | NH₂OH·HCl, BF₃·OEt₂, MeCN, Reflux | 3,4-disubstituted | Observed in trace amounts | nih.govresearchgate.net |
| β-Enamino Ketoester (Cyclic Amine) | NH₂OH·HCl | Methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylate | Not Detected | nih.gov |
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.org For the target molecule, this compound, there are no inherent chiral centers in the final structure, so the concepts of enantioselectivity and diastereoselectivity are not directly applicable to the molecule itself. However, stereoselectivity can be a critical factor in reactions involving precursors or in subsequent transformations of the molecule.
For instance, if the furan ring or a substituent on it were to participate in a cycloaddition reaction (e.g., a Diels-Alder reaction), the stereochemical outcome would be of high importance. derpharmachemica.com Furan itself can act as a diene in [4+2] cycloadditions, and the stereoselectivity of these reactions is influenced by both kinetic and thermodynamic factors, often leading to a mixture of endo and exo products. nih.govresearchgate.net Studies on the Diels-Alder reaction between furan and maleic anhydride (B1165640) have shown that while there is a slight kinetic preference for the endo adduct, the thermodynamically more stable exo product is often dominant due to the reversibility of the reaction. nih.gov
Kinetic and Thermodynamic Analysis of Reaction Pathways
The concepts of kinetic and thermodynamic control are fundamental to understanding reaction outcomes, particularly when multiple products can be formed. libretexts.orgyoutube.com
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, when reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgmasterorganicchemistry.com
In the context of the synthesis of the 1,2-oxazole ring, the high regioselectivity observed suggests that the reaction is likely under kinetic control, where one reaction pathway is significantly lower in activation energy than the alternative, leading to the preferential formation of the 5-(furan-2-yl) isomer. nih.gov If the alternative pathway to the 3-(furan-2-yl) isomer were accessible but led to a less stable product, it might be observed under conditions of thermodynamic control, although this is not typically reported for this class of reactions. nih.gov
A study on the synthesis of substituted furans and pyrazoles from a common intermediate demonstrated this principle clearly. The formation of a pyrazole (B372694) was found to be the kinetically controlled product, while the isomeric furan was the thermodynamically controlled product, with reaction time and temperature dictating the product ratio. nih.gov
The table below summarizes the general principles of kinetic versus thermodynamic control.
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long (to reach equilibrium) |
| Reversibility | Irreversible or pseudo-irreversible | Reversible |
| Major Product | Formed fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |
| Reference | libretexts.orgyoutube.comlibretexts.org | libretexts.orgyoutube.comlibretexts.org |
Computational Support for Proposed Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting selectivity. nih.gov For reactions involving this compound, computational models can provide significant support for the proposed mechanistic pathways.
Mechanism of 1,2-Oxazole Formation: DFT calculations can be employed to model the reaction pathways for the cyclocondensation of a furan-containing β-enamino ketoester with hydroxylamine. By calculating the energies of reactants, transition states, and intermediates for both plausible regioisomeric pathways, the activation barriers can be determined. nih.gov Such studies on analogous systems have confirmed that the pathway leading to the 5-substituted 1,2-oxazole is energetically more favorable, thus supporting the experimentally observed regioselectivity. nih.gov Theoretical studies have also been used to investigate the detailed mechanism of 2-aminooxazole formation under prebiotic conditions, showcasing the power of computational methods in understanding heterocyclic synthesis. rsc.org
Electronic Properties and Reactivity: Computational models can predict the electronic properties of this compound, such as orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. researchgate.net This information helps in predicting the most likely sites for electrophilic or nucleophilic attack, as well as the molecule's potential to participate in pericyclic reactions. For example, DFT studies on other cycloaddition reactions have successfully predicted reactivity and regioselectivity by analyzing the energies and electronic nature of the transition state structures. researchgate.netscispace.com
The following table provides examples of computational methods and their applications in studying reaction mechanisms relevant to the target compound.
| Computational Method | Application | Key Findings | Reference |
| DFT (B3LYP) | Mechanism of 1,2-oxazole rearrangement | Elucidated a cascade rearrangement pathway and identified the most favorable route by comparing activation energies. | nih.gov |
| DFT | Cycloaddition reaction mechanisms | Predicted tandem process of ionic [3+2] cycloaddition followed by a nih.govbeilstein-journals.org-shift; explained regioselectivity. | researchgate.net |
| DFT (M06-2X) | Bioorthogonal cycloadditions | Investigated structure, mechanism, and reactivity, providing insight into reaction pathways and agreeing with experimental results. | cuny.edu |
| CCSD(T) | Stereoselectivity of Diels-Alder reactions | Calculated transition-state barriers and reaction-free energies to explain the preference for exo vs. endo products in furan cycloadditions. | nih.gov |
These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the factors that govern the synthesis and reactivity of complex heterocyclic systems like this compound. mit.eduscilit.com
Computational and Theoretical Studies on 3 Azidomethyl 5 Furan 2 Yl 1,2 Oxazole
Electronic Structure and Aromaticity Calculations of the Heterocyclic System
The electronic structure of 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole is fundamentally shaped by the interplay of its constituent furan (B31954) and isoxazole (B147169) rings. Both are five-membered aromatic heterocycles, and their aromaticity is a key determinant of the molecule's stability and reactivity.
The aromaticity of furan arises from the delocalization of six π-electrons: four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom. numberanalytics.com This fulfills Hückel's rule (4n+2 π-electrons). pharmaguideline.com However, the high electronegativity of the oxygen atom tends to hold its lone pair more tightly, which can reduce the efficiency of delocalization compared to other aromatic systems like benzene (B151609). pharmaguideline.com This makes furan more reactive than benzene. numberanalytics.com
The isoxazole ring also possesses aromatic character. There are differing reports on its aromaticity relative to furan, with some studies suggesting it is slightly more aromatic and others indicating it is marginally less so. The aromaticity of these five-membered heterocycles is generally influenced by the type and position of the heteroatoms. researchgate.net For instance, in a study of carbazole (B46965) and its derivatives, the five-membered heterocyclic aromatic ring was found to have reduced aromaticity, which in turn lessened the conjugation effect with adjacent benzene rings. rsc.org
Computational methods, particularly Density Functional Theory (DFT), are employed to quantify the aromaticity of such heterocyclic systems. irjweb.com Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA) can provide quantitative measures of the aromatic character of the furan and isoxazole rings within the target molecule. These calculations would likely reveal a nuanced electronic landscape, with the furan and isoxazole rings influencing each other's aromaticity through their direct linkage.
A summary of the general aromaticity order for common five-membered heterocycles is presented in the table below.
| Heterocycle | Relative Aromaticity |
| Thiophene (B33073) | Most Aromatic |
| Pyrrole (B145914) | Moderately Aromatic |
| Furan | Least Aromatic |
This table is based on the general consensus in organic chemistry literature, with the order determined by the electronegativity of the heteroatom. pharmaguideline.com
Quantum Chemical Modeling of Reactivity (e.g., Frontier Molecular Orbital Theory)
The reactivity of this compound can be effectively modeled using quantum chemical approaches, with Frontier Molecular Orbital (FMO) theory being a cornerstone. wikipedia.orgnumberanalytics.com FMO theory posits that the chemical reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. irjweb.com It is anticipated that the HOMO would be largely localized on the electron-rich furan and isoxazole rings, while the LUMO might have significant contributions from the azidomethyl group, particularly the π* orbitals of the azide (B81097).
The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. The table below illustrates typical HOMO-LUMO gaps for related heterocyclic compounds, as determined by DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5-(furan-2-ylmethylidene)thiazolo[3,4-a]benzimidazole-2-thione | -7.23 | -1.87 | 5.36 |
| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid | - | - | ~3.1 |
Data is sourced from DFT calculations on related heterocyclic systems. nih.govresearchgate.net
By analyzing the HOMO and LUMO, predictions can be made about how this compound will interact with other molecules. For example, in a reaction with an electrophile, the site of attack would likely be where the HOMO is most dense. Conversely, a nucleophile would likely attack at a position where the LUMO is most prominent.
Prediction of Reaction Pathways and Transition State Geometries
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. scienceopen.com For this compound, the azidomethyl group is a particularly interesting site for reactivity. Organic azides are known to undergo a variety of transformations, including thermal or photochemical decomposition to form highly reactive nitrenes, and participation in [3+2] cycloaddition reactions (e.g., "click" chemistry). mdpi.comnih.gov
DFT calculations can be used to model these potential reaction pathways. zsmu.edu.ua For instance, the thermal decomposition of the azidomethyl group could be simulated to determine the activation energy required for nitrogen extrusion and nitrene formation. The subsequent reactions of the nitrene, such as C-H insertion or cyclization, could also be explored computationally.
Furthermore, the [3+2] cycloaddition of the azide with an alkyne to form a triazole is a highly significant reaction. mdpi.com Quantum chemical calculations can elucidate the mechanism of this reaction, including the geometry of the transition state. researchgate.net The calculated activation barriers for different pathways can help predict which reactions are most likely to occur under specific conditions. For example, a study of the reaction between vinyl azides and a trifluoromethylating reagent computationally explored the formation of oxazolines, thiazolines, and oxazines, demonstrating the utility of these methods in predicting product formation. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the furan and isoxazole rings.
Computational methods can be used to perform a systematic search of the conformational space. By rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers. Studies on aroyl derivatives of furan have shown that the rings are often twisted with respect to each other to minimize steric hindrance, and the preferred conformation can be influenced by the polarity of the solvent.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. psu.eduresearchgate.net In an MD simulation, the motion of each atom is calculated based on a force field that describes the interactions between atoms. This allows for the exploration of conformational changes and the observation of how the molecule behaves in a simulated environment, such as in a solvent or interacting with other molecules. For example, MD simulations have been used to study the pyrolysis of furan resin and the self-assembly of furan-flanked diketopyrrolopyrroles on a graphite (B72142) surface. psu.eduyoutube.com Such simulations could provide insights into the flexibility of the furan-isoxazole linkage and the accessible conformations of the azidomethyl group.
Theoretical Prediction of Spectroscopic Signatures for Structural Characterization
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. researchgate.net
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR spectra of organic molecules. scielo.org.za For this compound, these calculations would predict the chemical shifts for the protons and carbons in the furan and isoxazole rings, as well as the methylene (B1212753) group. Comparing these predicted spectra with experimental data can confirm the connectivity of the atoms and provide insights into the electronic structure.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR intensities. researchgate.net For the target molecule, this would allow for the assignment of specific peaks in the experimental IR spectrum to particular vibrational modes, such as the characteristic asymmetric stretch of the azide group (typically around 2100 cm⁻¹), C-H stretches of the aromatic rings, and various ring vibrations.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. scielo.org.za For this compound, TD-DFT calculations could predict the λmax values for the π→π* transitions associated with the conjugated furan-isoxazole system. This information is useful for understanding the electronic properties of the molecule and for comparison with experimental UV-Vis spectra. researchgate.net
The table below provides a summary of the computational methods used for predicting spectroscopic signatures.
| Spectroscopy Type | Computational Method | Predicted Properties |
| NMR | GIAO, DFT | ¹H and ¹³C chemical shifts |
| IR | DFT | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT | Electronic transition energies (λmax) and oscillator strengths |
Advanced Applications in Organic Synthesis and Chemical Biology
Role as a Versatile Synthetic Building Block
The intrinsic reactivity of each component of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole allows it to serve as a foundational element for constructing more complex molecular frameworks. The furan (B31954), oxazole (B20620), and azide (B81097) functionalities can be selectively addressed to build a diverse array of derivative compounds.
Precursor to Polysubstituted Heterocycles
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. mdpi.comnih.gov The title compound is an excellent starting material for the synthesis of polysubstituted heterocycles due to the inherent reactivity of its constituent rings and the azide function.
The oxazole ring, for instance, can act as a diene in cycloaddition/retro-cycloaddition tandem processes, providing a pathway to other organic scaffolds like pyridines. beilstein-journals.orgnih.gov Similarly, the furan ring is a well-established precursor for various other heterocyclic systems. 5-Arylfuran-2-carboxylic acids, for example, have been used to synthesize 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives. researchgate.net Furan moieties can also be key starting materials for pyrazole (B372694) and triazole systems. mdpi.comderpharmachemica.com
The most synthetically versatile handle on the molecule is the azidomethyl group. Organic azides are well-known precursors for a multitude of nitrogen-containing heterocycles. nih.gov The primary and most utilized transformation is the 1,3-dipolar cycloaddition reaction with alkynes to regioselectively produce 1,2,3-triazoles, a reaction that is the cornerstone of click chemistry. nih.govnih.gov
Table 1: Potential Heterocyclic Scaffolds from this compound
| Functional Group | Reaction Type | Resulting Heterocycle(s) |
| Azidomethyl | 1,3-Dipolar Cycloaddition | 1,2,3-Triazole |
| Oxazole | Cycloaddition/Retro-Cycloaddition | Pyridine (B92270), Furan |
| Furan | Ring Transformation/Condensation | Pyrazole, Thiadiazole, Oxadiazole |
Scaffold for Unnatural Amino Acid-like Building Blocks and Peptidomimetics
Unnatural amino acids (UAAs) and peptidomimetics are critical tools in drug discovery, offering enhanced stability, bioavailability, and novel functionalities compared to their natural peptide counterparts. The rigid, planar structure of the furan-oxazole core in this compound makes it an ideal scaffold for designing molecules that can mimic peptide secondary structures, such as β-turns.
Oxazole-containing compounds are found in nature and have been investigated as components of peptidomimetics. nih.govthepharmajournal.com The incorporation of such heterocyclic systems can confer stability and specific conformational constraints on a peptide chain. nih.gov The azidomethyl group provides a convenient point of attachment for further elaboration, allowing the furan-oxazole core to be integrated into larger peptide sequences or coupled with other pharmacophores. This dual-functionality—a rigid core and a reactive handle—makes it a valuable building block for generating libraries of novel UAA-like structures and peptidomimetics for screening in drug development programs.
Conjugation and Bioconjugation Strategies
The ability to covalently link molecules to macromolecules, surfaces, or other small molecules with high efficiency and specificity is crucial for many areas of chemical biology and materials science. The azido (B1232118) group of this compound is perfectly suited for such conjugation strategies.
Click Chemistry Applications in Macromolecular Assembly and Material Sciences
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.govcsmres.co.uk The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbioclone.net
The azidomethyl group of this compound makes the entire molecule a "clickable" scaffold. nih.gov This allows it to be efficiently conjugated to any alkyne-functionalized substrate. This has broad implications in materials science, where it can be used to functionalize polymer surfaces, nanoparticles, or hydrogels. In macromolecular assembly, it can be used to link polymer chains together to form complex architectures or to attach functional units, such as fluorescent dyes or bioactive ligands, to a polymer backbone. acs.org The CuAAC reaction is exceptionally reliable and specific, ensuring that the furan-oxazole moiety is incorporated precisely where intended with minimal byproduct formation. acs.orgresearchgate.net
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound (R-N₃) | Terminal Alkyne (R'-C≡CH) | Copper(I) source | 1,4-disubstituted 1,2,3-triazole |
Derivatization for the Design of Functional Molecules and Advanced Materials
Beyond click chemistry, the core structure of this compound serves as a template for the design of new functional molecules. The furan and oxazole rings can undergo electrophilic substitution or palladium-catalyzed cross-coupling reactions to introduce new substituents. clockss.orgderpharmachemica.com For instance, C-H arylation at the 5-position of an oxazole ring has been used to create diarylated furyloxazoles with enhanced quantum yields, demonstrating their potential in fluorescent materials. clockss.org
The combination of derivatization strategies allows for the synthesis of a vast chemical space starting from a single, versatile building block. By modifying the furan ring, functionalizing the oxazole, and conjugating via the azide, chemists can fine-tune the electronic, photophysical, and biological properties of the resulting molecules. This approach is valuable for creating advanced materials with applications in electronics, such as semiconductor devices, as well as for designing novel therapeutic agents. thepharmajournal.comclockss.org
Development of Novel Synthetic Tools and Reagents
The unique combination of three distinct functional moieties makes this compound itself a novel synthetic tool. It provides chemists with a pre-functionalized, heterocyclic building block that can streamline the synthesis of complex target molecules. The development of efficient, and even continuous-flow, protocols for the synthesis of related 2-(azidomethyl)oxazoles underscores the utility and demand for such reagents. beilstein-journals.orgnih.gov
As a reagent, it offers the potential for orthogonal reaction sequences. For example, one could first use the azide in a CuAAC reaction, then perform a cross-coupling reaction on the furan ring, followed by a transformation involving the oxazole. This ability to selectively address different parts of the molecule in a stepwise fashion is a powerful strategy in modern organic synthesis. The availability of such multi-functional reagents accelerates the discovery of new bioactive compounds and functional materials by reducing the number of steps required to build molecular complexity. rsc.org
Integration into Complex Molecular Architectures and Scaffolds
The strategic incorporation of "this compound" into larger and more complex molecular frameworks is a testament to its versatility as a building block in both organic synthesis and chemical biology. The presence of the azidomethyl group is particularly significant, as it serves as a highly reactive and selective functional handle for a variety of conjugation and cycloaddition reactions. This allows for the precise and efficient assembly of elaborate molecular architectures that can be tailored for specific applications.
The primary and most powerful method for integrating this compound into larger structures is through the 1,3-dipolar cycloaddition reaction of the azide moiety, a cornerstone of "click chemistry". nih.gov This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and high-yielding pathway to covalently link the oxazole-furan scaffold to other molecular fragments. mdpi.comnih.gov
Key Integration Strategies:
Triazole Formation via Click Chemistry: The azidomethyl group of "this compound" can readily react with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.combeilstein-journals.org This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance. scispace.comnih.gov This allows for the conjugation of the oxazole-furan unit to a wide array of molecules, including but not limited to:
Biomolecules such as peptides, proteins, and nucleic acids.
Polymer backbones for the development of functional materials.
Other heterocyclic systems to create novel drug-like scaffolds. nih.gov
Fluorescent dyes or imaging agents for applications in chemical biology.
The versatility of this approach is highlighted in the following theoretical reaction scheme, which demonstrates the coupling of "this compound" with a generic alkyne-containing molecule.
The integration of the "this compound" scaffold into more complex molecules through this and other potential conjugation methods opens up avenues for the exploration of new chemical space and the development of novel compounds with tailored properties and functions.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole, considering the reactivity of the azide group?
- Methodological Answer : A two-step approach is advisable:
Precursor Synthesis : Start with a chloromethyl-substituted isoxazole (e.g., 5-(chloromethyl)-3-(furan-2-yl)-1,2-oxazole) via nucleophilic substitution or cyclization reactions. Evidence from analogous oxadiazole derivatives suggests using furan-containing precursors and thionation agents (e.g., P2S5) for heterocycle formation .
Azide Introduction : React the chloromethyl intermediate with sodium azide (NaN3) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC or FT-IR to confirm azide incorporation (characteristic ~2100 cm<sup>-1</sup> N3 stretch) .
- Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of precursor:NaN3) to minimize side reactions like dimerization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated DMSO or CDCl3. The furan protons typically appear at δ 6.3–7.4 ppm, while the azidomethyl group shows a singlet near δ 4.0–4.5 ppm .
- FT-IR : Confirm azide presence via asymmetric stretching (~2100 cm<sup>-1</sup>) and furan C-O-C vibrations (~1250 cm<sup>-1</sup>) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI or EI modes to validate molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H7N3O2, expected m/z 177.0534) .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N2) to mitigate azide degradation .
- Handling : Avoid prolonged exposure to moisture or temperatures >40°C. Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to assess decomposition kinetics .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azidomethyl group in click chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloaddition (CuAAC). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. H2O) on reaction kinetics. Evidence from oxadiazole systems suggests solvation significantly impacts activation barriers .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants measured via <sup>1</sup>H NMR).
Q. What experimental strategies resolve contradictions in toxicity data among structurally related furan-isoxazole derivatives?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., alkyl chain length on the azidomethyl group) and measure acute toxicity (LD50) in rodent models. For example, shows that heptylthio-substituted triazoles exhibit higher toxicity than propyl derivatives, highlighting substituent-dependent trends .
- Mechanistic Profiling : Use in vitro assays (e.g., CYP450 inhibition, mitochondrial membrane potential) to identify toxicity pathways. Cross-reference with metabolomics data to pinpoint reactive intermediates .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in signaling pathways?
- Methodological Answer :
- Wnt/β-Catenin Pathway : Adapt luciferase reporter assays (e.g., TOPFlash) used for SKL2001, a structurally related Wnt agonist. Monitor β-catenin nuclear translocation via immunofluorescence .
- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC50 calculations. Compare with controls like 5-FU to contextualize potency .
Q. How can substituent effects on the isoxazole ring influence photostability and thermal degradation?
- Methodological Answer :
- Accelerated Stability Testing : Expose derivatives to UV light (254 nm) and elevated temperatures (40–80°C). Monitor degradation via HPLC and identify byproducts (e.g., nitriles from azide decomposition) .
- Electron-Withdrawing Groups (EWGs) : Introduce EWGs (e.g., nitro) to the furan ring to enhance stability. Evidence from oxadiazole derivatives shows EWGs reduce photooxidation rates .
Data Contradiction Analysis
Q. How to reconcile conflicting data on the biological activity of azide-containing heterocycles across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC50/EC50 values from published studies (e.g., ) and normalize for assay conditions (e.g., cell line, exposure time).
- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability). For example, ’s Wnt agonist activity was validated via both luciferase and Western blot assays .
Tables for Reference
Table 1 : Toxicity Trends in Analogous Furan-Heterocycle Derivatives (Adapted from )
| Substituent | LD50 (mg/kg) | Class |
|---|---|---|
| 3-Heptylthio | 250–500 | IV |
| 3-Propylthio | 750–1000 | V |
| Azidomethyl (Predicted) | 500–750* | IV–V |
*Predicted based on structural similarity to triazole derivatives.
Table 2 : Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signal |
|---|---|
| <sup>1</sup>H NMR | δ 4.2 ppm (s, CH2N3), δ 6.5–7.4 ppm (furan) |
| FT-IR | 2100 cm<sup>-1</sup> (N3), 1600 cm<sup>-1</sup> (C=N) |
| HRMS | [M+H]<sup>+</sup> m/z 177.0534 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
